8-Bromo-4-iodoisoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Chemical Research
The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. ontosight.aiontosight.ai This heterocyclic framework is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. nih.govrsc.orgresearchgate.net Its derivatives are investigated for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. ontosight.ainih.gov The inherent structural diversity and therapeutic potential of isoquinoline-based molecules make them a "privileged scaffold" in drug discovery and development. ontosight.ainih.govrsc.org The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline ring system underscores its enduring importance in organic and medicinal chemistry. ontosight.airsc.org
Role of Halogen Substituents in Isoquinoline Reactivity and Synthetic Utility
The introduction of halogen atoms onto the isoquinoline framework profoundly alters its electronic and steric properties, thereby influencing its reactivity and biological activity. nih.gov Halogens act as versatile handles for further molecular elaboration through various cross-coupling reactions, making halogenated isoquinolines valuable synthetic intermediates. acs.org The nature and position of the halogen substituent can dictate the regioselectivity of subsequent transformations. For instance, halogens on the carbocyclic ring (the benzene (B151609) part) generally behave like halobenzenes, while those on the heterocyclic ring (the pyridine (B92270) part) exhibit different reactivity profiles. iust.ac.ir Specifically, 1-haloisoquinolines are highly susceptible to nucleophilic substitution, whereas 4-haloisoquinolines are less reactive. iust.ac.irshahucollegelatur.org.in This differential reactivity allows for sequential and site-selective modifications of polyhalogenated isoquinolines.
Overview of Synthetic Challenges in Regioselective Dihalogenation of Isoquinolines
Achieving regioselective dihalogenation of the isoquinoline core presents significant synthetic hurdles. Direct electrophilic halogenation of isoquinoline itself often leads to a mixture of products with poor regioselectivity due to the complex interplay of electronic effects within the bicyclic system. orgsyn.org The synthesis of specific dihalogenated isomers, such as those with substituents on the benzene ring, frequently requires multi-step sequences. nih.gov These routes can involve protection-deprotection strategies, directed ortho-metalation, or the use of pre-functionalized starting materials to control the position of halogen introduction. semanticscholar.orgumich.edu For instance, the synthesis of 8-bromoisoquinoline (B29762) often involves a sequence of nitration, reduction, diazotization, and Sandmeyer reaction, highlighting the indirect methods necessary to achieve substitution at this position. nih.govresearchgate.net
Research Context of 8-Bromo-4-iodoisoquinoline as a Privileged Synthetic Intermediate
Within the class of dihalogenated isoquinolines, this compound has emerged as a particularly valuable and privileged synthetic intermediate. The distinct reactivity of the C-Br and C-I bonds is the cornerstone of its utility. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond. uwindsor.ca This reactivity difference allows for selective functionalization at the 4-position while leaving the 8-bromo substituent intact for subsequent transformations.
This orthogonal reactivity enables the stepwise and controlled introduction of different substituents onto the isoquinoline scaffold, providing a powerful strategy for the synthesis of complex, polysubstituted isoquinoline derivatives. For example, a synthetic pathway described in a patent involves the reaction of 8-bromoisoquinoline to first introduce a substituent at the 4-position via bromination, followed by further reactions. google.com This highlights the strategic importance of having two different halogens on the isoquinoline core. The availability of this compound as a building block facilitates the efficient construction of diverse molecular architectures, which are of significant interest in the development of new therapeutic agents and functional materials.
Interactive Data Table: Physicochemical Properties of 8-Bromoisoquinoline
| Property | Value | Source |
| Molecular Formula | C₉H₆BrN | nih.gov |
| Molecular Weight | 208.06 g/mol | |
| IUPAC Name | 8-bromoisoquinoline | nih.gov |
| CAS Number | 63927-22-0 | nih.gov |
| Appearance | Crystalline solid | caymanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrIN |
|---|---|
Molecular Weight |
333.95 g/mol |
IUPAC Name |
8-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H |
InChI Key |
NTKQWIVEEFNVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Br)I |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 8 Bromo 4 Iodoisoquinoline
Differential Reactivity of Bromine and Iodine Substituents on the Isoquinoline (B145761) Core
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of the selective functionalization of 8-bromo-4-iodoisoquinoline. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium catalyst to the aryl halide is a critical factor determining which halogen will react preferentially. Generally, the reactivity of aryl halides in these reactions follows the order: I > Br > Cl > F.
This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst. For this compound, this means that the C-4 iodo substituent is significantly more reactive than the C-8 bromo substituent. This pronounced difference in reactivity allows for highly selective cross-coupling reactions to be performed at the C-4 position while leaving the C-8 bromine atom intact for subsequent transformations. This sequential functionalization is a powerful strategy for the divergent synthesis of polysubstituted isoquinolines. An analogous reactivity pattern has been observed in related dihalogenated quinoline (B57606) systems, where Sonogashira coupling occurs selectively at the iodo-substituted position libretexts.org.
Transition-Metal Catalyzed Cross-Coupling Reactions at C-4 and C-8 Positions
The selective functionalization of this compound is predominantly achieved through a variety of palladium-catalyzed cross-coupling reactions. By carefully selecting the reaction conditions, it is possible to introduce a wide range of substituents at both the C-4 and C-8 positions.
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds wikipedia.orglibretexts.org. In the case of this compound, the Suzuki-Miyaura coupling can be performed in a stepwise manner. The initial coupling will selectively occur at the more reactive C-4 position, reacting with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. The resulting 8-bromo-4-arylisoquinoline can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to functionalize the C-8 position. This sequential approach allows for the synthesis of unsymmetrically substituted 4,8-diarylisoquinolines. While specific studies on this compound are not prevalent, the cross-coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids demonstrates the feasibility of such reactions on the isoquinoline scaffold researchgate.net.
Table 1: Representative Conditions for Stepwise Suzuki-Miyaura Cross-Coupling of this compound
| Step | Position | Reagents | Catalyst | Base | Solvent | Temperature (°C) |
| 1 | C-4 (Iodo) | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 |
| 2 | C-8 (Bromo) | Different Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100-120 |
This is an interactive data table. The conditions are based on general procedures for Suzuki-Miyaura reactions and may require optimization for this specific substrate.
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct route to introduce nitrogen-based nucleophiles onto the isoquinoline core. Similar to C-C coupling reactions, the amination of this compound is expected to proceed selectively at the C-4 position due to the higher reactivity of the C-I bond. This allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at this position. The remaining C-8 bromine can then be targeted for a subsequent amination or a different cross-coupling reaction, enabling the synthesis of various amino-substituted isoquinolines.
Palladium-catalyzed carbonylation reactions offer a route to introduce carbonyl functionalities, such as esters and ketones, onto the isoquinoline ring. By reacting this compound with carbon monoxide and an alcohol or an organometallic reagent in the presence of a palladium catalyst, it is possible to form the corresponding ester or ketone. The higher reactivity of the C-I bond at the C-4 position would again favor selective carbonylation at this site under controlled conditions. This allows for the synthesis of 4-carboalkoxy-8-bromoisoquinolines or 4-acyl-8-bromoisoquinolines, which are valuable intermediates for further synthetic manipulations.
The differential reactivity of the C-I and C-Br bonds in this compound can also be exploited in other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties libretexts.orgwikipedia.orgorganic-chemistry.org. Selective coupling of a terminal alkyne at the C-4 position can be readily achieved, yielding 8-bromo-4-alkynylisoquinolines. The remaining bromine at C-8 can then be used for further transformations. This selectivity has been demonstrated in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, where the alkyne adds preferentially to the iodo-substituted position libretexts.org.
Stille Coupling: The Stille reaction utilizes organotin reagents to form C-C bonds wikipedia.orgorganic-chemistry.orglibretexts.org. Due to the higher reactivity of the C-I bond, a selective Stille coupling can be performed at the C-4 position of this compound, leaving the C-8 position available for subsequent reactions.
Negishi Coupling: Involving the use of organozinc reagents, the Negishi coupling is another effective method for C-C bond formation wikipedia.orgorganic-chemistry.org. The selective reaction at the C-4 iodo-substituent is anticipated, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Table 2: Overview of Selective Cross-Coupling Reactions at the C-4 Position of this compound
| Reaction | Coupling Partner | Resulting Functional Group |
| Sonogashira | Terminal Alkyne | Alkyne |
| Stille | Organostannane | Alkyl, Alkenyl, Aryl |
| Negishi | Organozinc Reagent | Alkyl, Alkenyl, Aryl |
This is an interactive data table summarizing the expected outcomes of selective cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies (If applicable for activated systems)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring wikipedia.orglibretexts.org. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex libretexts.orglibretexts.org.
In the case of this compound, the isoquinoline nitrogen atom does exert an electron-withdrawing effect. However, without additional strong activating groups on the carbocyclic ring, the substrate is generally not considered sufficiently electron-deficient to undergo SNAr reactions under standard conditions. The reactivity of aryl halides in SNAr reactions generally follows the order F > Cl > Br > I, which is the opposite of their reactivity in palladium-catalyzed cross-coupling reactions. Therefore, direct displacement of either the bromine or iodine atom by a nucleophile via an SNAr mechanism is unlikely to be a viable synthetic strategy for this compound unless the system is further activated.
Directed Lithiation/Metalation and Subsequent Electrophilic Quenching at Adjacent Positions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This process typically involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, commonly an organolithium reagent. In the case of isoquinoline derivatives, the nitrogen atom within the ring can act as a DMG, directing metalation to the C-1 and C-3 positions. However, the presence of halogen atoms significantly influences the reactivity and regioselectivity of such transformations.
For this compound, several potential sites for lithiation exist. The relative acidity of the ring protons and the propensity for halogen-metal exchange dictate the outcome of the reaction. The protons at C-3 and C-5 are adjacent to the existing halogen substituents.
Expected Reactivity:
Halogen-Metal Exchange: The carbon-iodine bond is significantly weaker than the carbon-bromine bond. Therefore, treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to preferentially undergo iodine-lithium exchange at the C-4 position. This would generate 8-bromo-4-lithioisoquinoline as the primary intermediate.
Directed Lithiation (Deprotonation): While less likely in the presence of a labile iodine atom, direct deprotonation at a position ortho to the nitrogen (C-1) or adjacent to the bromine (C-7) could be a competing pathway, particularly if a sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is employed. The acidity of the C-3 and C-5 protons would be enhanced by the adjacent electron-withdrawing halogen atoms.
Upon formation of a lithiated intermediate, quenching with various electrophiles would introduce new functional groups. For instance, if 8-bromo-4-lithioisoquinoline is formed, reaction with an electrophile (E+) would yield the corresponding 4-substituted-8-bromoisoquinoline.
Hypothetical Reaction Scheme:
Table 1: Plausible Electrophilic Quenching Products of 8-Bromo-4-lithioisoquinoline
| Electrophile (E+) | Reagent Example | Expected Product Name |
| Proton (H+) | H₂O | 8-Bromoisoquinoline (B29762) |
| Methyl (CH₃+) | CH₃I | 8-Bromo-4-methylisoquinoline |
| Carbonyl (R₂C=O) | (CH₃)₂CO | 2-(8-Bromoisoquinolin-4-yl)propan-2-ol |
| Carboxyl (COOH) | CO₂ | 8-Bromoisoquinoline-4-carboxylic acid |
| Silyl (SiR₃+) | (CH₃)₃SiCl | 8-Bromo-4-(trimethylsilyl)isoquinoline |
Note: The information presented in this table is hypothetical and based on general principles of organolithium chemistry, as no specific experimental data for this compound has been reported.
Chemo- and Regioselective Reduction of Halogens
The selective reduction of one halogen in the presence of another is a valuable transformation in organic synthesis, allowing for stepwise functionalization. The relative reactivity of carbon-halogen bonds to reduction typically follows the order C-I > C-Br > C-Cl > C-F. This difference in reactivity allows for the chemo- and regioselective dehalogenation of polyhalogenated aromatic compounds.
For this compound, the C-4 iodine is expected to be more readily reduced than the C-8 bromine.
Potential Reduction Methods and Expected Selectivity:
Catalytic Hydrogenation: Palladium-catalyzed hydrogenation is a common method for dehalogenation. By carefully selecting the catalyst (e.g., Pd/C), solvent, and reaction conditions (hydrogen pressure, temperature), it may be possible to achieve selective reduction of the C-I bond over the C-Br bond. The use of a base, such as triethylamine (B128534) or potassium acetate, is often employed to neutralize the hydrogen halide formed during the reaction.
Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) or zinc dust in acetic acid can also be used for dehalogenation. These methods are generally less selective than catalytic hydrogenation.
Hydride Reductions: While typically used for reducing carbonyls, certain hydride reagents, particularly in the presence of a transition metal catalyst, can effect dehalogenation.
Expected Outcome:
The selective reduction of this compound would be expected to yield 8-bromoisoquinoline as the major product.
Hypothetical Reaction Scheme:
Table 2: Predicted Outcomes of Halogen Reduction for this compound
| Reagent/Condition | Expected Major Product | Expected Minor/Side Product(s) |
| H₂, Pd/C (mild conditions) | 8-Bromoisoquinoline | Isoquinoline, starting material |
| Zn, AcOH | 8-Bromoisoquinoline | Isoquinoline |
| Na, liq. NH₃ | Isoquinoline | 8-Bromoisoquinoline |
Note: The outcomes described in this table are predictive and based on the known hierarchy of halogen reactivity. Specific experimental validation for this compound is not available in the current literature.
Advanced Spectroscopic and Computational Methodologies for Dihalogenated Isoquinoline Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 8-Bromo-4-iodoisoquinoline, both 1D (¹H, ¹³C) and 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals and confirming the specific substitution pattern on the isoquinoline (B145761) core.
The ¹H and ¹³C NMR spectra of this compound are dictated by the electron-withdrawing inductive effects of the nitrogen atom and the two halogen substituents (bromine and iodine), as well as the magnetic anisotropy of the aromatic ring system. These effects lead to a general downfield shift (higher ppm values) for the protons and carbons of the heterocyclic ring compared to benzene (B151609). libretexts.orgchemistrysteps.com
¹H NMR Analysis: The molecule has five aromatic protons. The proton at C-1 (H-1), being adjacent to the electronegative nitrogen, is expected to be the most deshielded and appear furthest downfield. The protons on the carbocyclic ring (H-5, H-6, H-7) will be influenced by the adjacent halogen atoms. The H-5 proton is adjacent to the iodine at C-4, and the H-7 proton is adjacent to the bromine at C-8. Due to the electronegativity and anisotropic effects of halogens, these protons are expected to be shifted downfield relative to their positions in unsubstituted isoquinoline. ucl.ac.uk The proton at C-3 is also expected to be in the aromatic region. Aromatic protons in halogenated isoquinolines typically resonate in the δ 7.5–9.0 ppm range.
¹³C NMR Analysis: The spectrum will show nine distinct signals for the nine carbon atoms. The chemical shifts are significantly influenced by the attached atoms. libretexts.orgoregonstate.edu Carbons bonded directly to electronegative atoms (C-1, C-3, C-4, C-8, C-8a, C-4a) will be deshielded. The carbons bearing the halogen atoms (C-4 and C-8) are subject to the "heavy atom effect," particularly from iodine, which can induce an upfield shift compared to what would be expected based on electronegativity alone. Carbonyl carbons in similar heterocyclic systems appear far downfield (170-220 ppm), but in this compound, all carbons are part of the aromatic system and are expected in the range of approximately 110-160 ppm. libretexts.org Quaternary carbons (C-4, C-8, C-4a, C-8a) are typically identifiable by their lower intensity in proton-decoupled spectra. oregonstate.edu
Predicted NMR Chemical Shifts for this compound
| ¹H NMR Predicted Shifts | ¹³C NMR Predicted Shifts | ||
|---|---|---|---|
| Position | δ (ppm) | Position | δ (ppm) |
| H-1 | ~9.0 - 9.5 | C-1 | ~150 - 155 |
| H-3 | ~8.0 - 8.5 | C-3 | ~140 - 145 |
| H-5 | ~7.8 - 8.2 | C-4 | ~95 - 105 |
| H-6 | ~7.6 - 7.9 | C-4a | ~135 - 140 |
| H-7 | ~7.9 - 8.3 | C-5 | ~130 - 135 |
| C-6 | ~128 - 132 | ||
| C-7 | ~129 - 133 | ||
| C-8 | ~118 - 125 | ||
| C-8a | ~145 - 150 |
Note: These are predicted values based on substituent effects in related halogenated isoquinolines. Actual experimental values may vary.
While 1D NMR provides initial data, 2D NMR experiments are indispensable for the definitive structural confirmation of this compound. europeanpharmaceuticalreview.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. mdpi.com For this molecule, it would reveal correlations between adjacent protons, primarily H-5, H-6, and H-7 on the carbocyclic ring, allowing for sequential assignment of this spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). mdpi.comresearchgate.net It is used to definitively assign the carbon signal for each protonated carbon (C-1, C-3, C-5, C-6, C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for substituted aromatics. It shows correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH). mdpi.com Key correlations would include the signal from H-1 to C-3 and C-8a, from H-3 to C-1 and C-4a, and from H-5 to C-4, C-7, and C-8a. These long-range correlations are vital for assigning the quaternary carbons and confirming the locations of the bromo and iodo substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are coupled through bonds. A NOESY spectrum could show a correlation between H-5 and the substituent at C-4 (iodine), and between H-7 and the substituent at C-8 (bromine), further confirming the regiochemistry.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Aromatic Ring Vibrations: The spectra will be dominated by vibrations of the isoquinoline ring system.
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000–3100 cm⁻¹.
C=C and C=N stretching: A series of characteristic bands between 1450 cm⁻¹ and 1650 cm⁻¹ corresponds to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. irphouse.com
C-H bending: In-plane and out-of-plane C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).
Carbon-Halogen Vibrations: The vibrations involving the heavy halogen atoms are found at lower frequencies.
C-Br stretching: The C-Br stretching vibration is typically observed in the 500–600 cm⁻¹ range.
C-I stretching: The C-I stretching vibration is found at even lower frequencies, usually below 500 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-halogen bonds, which may be weak in the IR spectrum. researchgate.net
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C and C=N Ring Stretch | 1450 - 1650 | IR, Raman |
| C-H In-plane and Out-of-plane Bending | 1000 - 1400 | IR, Raman |
| C-Br Stretch | 500 - 600 | IR, Raman |
| C-I Stretch | < 500 | Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. physicsandmathstutor.com For this compound (C₉H₄BrIN), the exact molecular weight is 334.86 g/mol .
In an electron impact (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 335. A key diagnostic feature would be the isotopic pattern of bromine: since ⁷⁹Br and ⁸¹Br have nearly equal natural abundances (50.7% and 49.3%, respectively), the molecular ion region will show two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. physicsandmathstutor.com
The fragmentation of halogenated aromatic compounds is often initiated by the cleavage of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, so the initial fragmentation would likely involve the loss of an iodine radical to form an ion at [M-127]⁺. Subsequent loss of a bromine radical from this fragment would yield an ion at [M-127-79/81]⁺. Other fragmentation pathways characteristic of the isoquinoline ring system, such as the loss of HCN, could also be observed. nih.govnih.gov
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic methods provide powerful evidence for structure elucidation, single-crystal X-ray crystallography offers the only definitive proof of structure in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would unambiguously confirm the connectivity and regiochemistry of the substituents. acs.org
The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the planarity of the isoquinoline ring system and information about the crystal packing. Of particular interest would be the study of non-covalent intermolecular interactions, such as π-π stacking between isoquinoline rings or the formation of halogen bonds (e.g., C-I···N or C-Br···N interactions), which can influence the solid-state properties of the material. mdpi.comppm.edu.plresearchgate.net
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complementary tool to experimental analysis. mdpi.comresearchgate.net For this compound, theoretical calculations can be used to predict and rationalize the observed spectroscopic data.
NMR Shift Prediction: DFT calculations can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. acs.orgresearchgate.net Comparing these calculated shifts with experimental data can aid in the definitive assignment of complex spectra. researchgate.net
Vibrational Frequency Calculation: Theoretical frequency calculations can predict the IR and Raman spectra. researchgate.net The calculated vibrational modes can be used to assign the bands observed in the experimental spectra, leading to a more complete understanding of the molecule's vibrational properties.
Structural and Electronic Properties: DFT can be used to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with X-ray crystallographic data. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential can provide insights into the electronic structure and chemical reactivity of the molecule. rsc.org
Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a cornerstone for modeling the ground-state properties of halogenated isoquinolines. emerginginvestigators.org By calculating the electron density, DFT methods can accurately predict the molecule's three-dimensional geometry, including bond lengths and angles, as well as its electronic structure. For molecules like this compound, DFT is crucial for understanding the steric and electronic effects of the bulky bromine and iodine atoms on the isoquinoline core.
DFT calculations on related halogenated quinolines show that the presence of multiple halogen substituents significantly alters the electron density distribution compared to the parent molecule. The electron-withdrawing nature of bromine and iodine leads to a perturbation of the aromatic system. Geometric optimization using DFT, for instance with the B3LYP functional, provides the most stable conformation of the molecule. researchgate.net Studies on similar structures, such as 8-hydroxyquinoline, confirm that DFT-optimized parameters show good correspondence with experimental X-ray diffraction data. researchgate.net The calculated Mulliken atomic charges can confirm the extent of intermolecular charge transfer within the molecule. researchgate.net
Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: This table presents illustrative data based on typical DFT results for similar halogenated aromatic systems.
| Parameter | Predicted Value | Description |
|---|---|---|
| C4-I Bond Length | ~2.10 Å | The carbon-iodine bond is significantly longer than C-Br or C-H bonds due to the large atomic radius of iodine. |
| C8-Br Bond Length | ~1.90 Å | The carbon-bromine bond length reflects the covalent radius of the bromine atom attached to an sp² carbon. |
| C-N-C Bond Angle | ~118° | The bond angle within the nitrogen-containing ring is slightly distorted from the ideal 120° of a perfect hexagon. |
| Dihedral Angle | < 1° | The isoquinoline ring system is predicted to be nearly planar. |
| Dipole Moment | ~2.5 D | The presence of two different halogens creates a significant molecular dipole moment directed towards the halogenated side. |
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher polarizability and reactivity. mdpi.com
For this compound, the electron-withdrawing effects of the bromine and iodine atoms are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted isoquinoline. The distribution of these orbitals is also affected; the LUMO is likely to have significant contributions from the carbon atoms attached to the halogens (C4 and C8), making them susceptible to nucleophilic attack. Conversely, the HOMO may be localized more on the benzene ring portion of the isoquinoline, indicating sites for potential electrophilic attack, although experimental studies on isoquinoline itself show that reactivity can be complex and not solely predicted by FMO theory. researchgate.net
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated. researchgate.net
Table 2: Calculated Chemical Reactivity Descriptors Note: Values are illustrative and derived from general principles of FMO analysis for halogenated heterocycles.
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a smaller gap implies higher reactivity. mdpi.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. researchgate.net |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating how easily the electron cloud is polarized. researchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods are increasingly used to predict spectroscopic data, which aids in the identification and structural elucidation of novel compounds.
NMR Spectra: The prediction of ¹³C and ¹H NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.org For halogenated aromatic compounds, these calculations can be challenging. The presence of heavy atoms like bromine and iodine can introduce significant relativistic effects that influence the chemical shifts of nearby carbon atoms. acs.org In the case of this compound, the carbon atoms C4, C5, C7, and C8 would be most affected. Calculations on similar bromo-substituted aromatic compounds show that while a good correlation between experimental and calculated data can be achieved, deviations can occur for carbon nuclei bonded directly to the halogen. acs.orgacs.org
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the primary method for calculating the electronic transitions that correspond to UV-Vis absorption spectra. emerginginvestigators.org The halogenation pattern on the isoquinoline ring is expected to cause a significant shift in the absorption maxima compared to the parent compound. Studies on analogous multi-halogenated quinolines show that the electronic absorption spectrum is red-shifted (a bathochromic shift). This shift occurs because the heavy halogen atoms help stabilize the excited electronic states, thereby lowering the energy required for the electronic transition. For example, the longest wavelength absorption band for a related tri-halogenated quinoline (B57606) was calculated to be around 366 nm, a substantial shift from the 289 nm absorption of unsubstituted quinoline.
Table 3: Predicted Spectroscopic Data for this compound Note: Illustrative data based on computational studies of analogous compounds.
| Spectrum | Parameter | Predicted Value | Rationale |
|---|---|---|---|
| ¹³C NMR | δ (C-I) | ~95-105 ppm | The C-I bond often exhibits a characteristic chemical shift due to the heavy atom effect of iodine. |
| ¹³C NMR | δ (C-Br) | ~120-130 ppm | The chemical shift of the carbon attached to bromine is influenced by its electronegativity and relativistic effects. acs.org |
| UV-Vis | λmax | ~350-370 nm | TD-DFT calculations on similar compounds predict a significant bathochromic shift due to the extended conjugation and the electronic effects of the halogens. |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of complex organic reactions. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and determine the activation energies for different reaction pathways. This is particularly useful for reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or C–H functionalization.
For instance, in a Suzuki coupling, the relative reactivity of the C-I versus the C-Br bond is a key question. The C-I bond is generally weaker and more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. Computational modeling can quantify this difference by calculating the energy barriers for the oxidative addition step at each position. DFT calculations performed on model reactions have been used to clarify detailed reaction mechanisms and the origins of selectivity. acs.org Furthermore, computational studies can explore the role of ligands, solvents, and other additives in the reaction, guiding the optimization of experimental conditions. sci-hub.se Recent computational work on isoquinoline functionalization has established probable reaction mechanisms by studying intermediates and transition states that are difficult to observe experimentally. rsc.org
Applications of 8 Bromo 4 Iodoisoquinoline As a Versatile Building Block in Organic and Materials Science
Precursor for the Synthesis of Diverse Functionalized Isoquinoline (B145761) Derivatives
The primary application of 8-bromo-4-iodoisoquinoline is as a foundational building block for accessing a wide array of substituted isoquinolines. The differential reactivity of the C-I and C-Br bonds is the cornerstone of its synthetic utility, allowing for programmed, stepwise functionalization. This is typically achieved using transition-metal-catalyzed cross-coupling reactions.
Detailed research has established that the C-I bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference enables selective coupling at the C4 position while leaving the C8 bromine atom intact for a subsequent, different coupling reaction. This sequential approach is invaluable for creating unsymmetrically substituted isoquinolines, which would be challenging to synthesize otherwise.
Key reactions employed for the functionalization of this scaffold include:
Suzuki Coupling: Introduction of aryl or vinyl groups.
Sonogashira Coupling: Installation of alkyne moieties, which can serve as handles for further transformations or as components in conjugated systems.
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups.
Stille Coupling: Coupling with organostannanes.
This sequential strategy allows for the synthesis of a vast library of isoquinoline derivatives with tailored electronic and steric properties.
| Reaction Type | Position | Typical Reagents | Resulting Functional Group |
| Sonogashira Coupling | C4 (Iodo) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | -C≡C-R |
| Suzuki Coupling | C8 (Bromo) | Arylboronic acid, Pd catalyst, base | -Aryl |
| Buchwald-Hartwig | C4 or C8 | Amine, Pd catalyst, ligand, base | -NR¹R² |
| Heck Coupling | C4 or C8 | Alkene, Pd catalyst, base | -CH=CH-R |
This table illustrates a potential sequential functionalization pathway for this compound, exploiting the differential reactivity of the C-I and C-Br bonds.
Integration into Complex Organic Architectures
The ability to selectively introduce different functional groups at the C4 and C8 positions makes this compound an excellent starting material for the synthesis of complex organic architectures and natural product analogues. The rigid isoquinoline core acts as a defined scaffold, allowing for the precise spatial arrangement of various substituents.
For example, a synthetic route could begin with a Sonogashira coupling at the C4 position to introduce an alkynyl group. This alkyne can then undergo further reactions, such as cycloadditions or hydration, to build more complex heterocyclic systems fused to the isoquinoline core. Subsequently, the bromine atom at the C8 position can be targeted in a Suzuki or Stille coupling reaction to connect the isoquinoline unit to another large aromatic or heterocyclic fragment. This modular, stepwise approach is a powerful strategy for the convergent synthesis of intricate molecular targets, including those with potential pharmacological activity. The isoquinoline framework is a privileged structure in medicinal chemistry, and this building block provides efficient access to novel analogues. nih.gov
Development of Novel Ligands for Catalysis
The isoquinoline nucleus is a valuable component in the design of ligands for transition metal catalysis. The nitrogen atom can act as a coordination site, and substituents on the carbocyclic ring can modulate the steric and electronic properties of the resulting metal complex. This compound is a particularly useful precursor for ligand development because it allows for the introduction of specific coordinating or sterically bulky groups at the 8-position.
Research has shown that introducing bulky groups at the C8 position of an isoquinoline can create a confined chiral environment around a coordinated metal center. nih.govacs.org This is a key strategy in designing catalysts for asymmetric reactions. The synthetic pathway to such ligands can be readily envisioned starting from this compound. A Suzuki coupling, for instance, can be used to install a sterically demanding aryl group at the C8 position. The nitrogen of the isoquinoline, often in combination with another coordinating group introduced at a different position, can then chelate to a metal center (e.g., Iron, Rhodium, Iridium), leading to a well-defined catalytic pocket. The substituent at the C4 position can also be varied to fine-tune the ligand's properties.
| Ligand Component | Synthetic Origin from this compound | Function in Catalyst |
| 8-Aryl Group | Suzuki coupling at C8-Br | Creates steric bulk, influences the chiral pocket |
| Isoquinoline Nitrogen | Inherent to the scaffold | Metal coordination site |
| Additional Chelate Group | Functionalization at C4-I or other positions | Completes the coordination sphere, enhances stability |
This table outlines the roles of different parts of a ligand derived from this compound in a metal catalyst.
Scaffolds for Chiral Catalyst Design
Building on its use in general ligand synthesis, this compound is an exceptional scaffold for creating chiral ligands and catalysts. Asymmetric catalysis relies on catalysts that can differentiate between enantiotopic faces or groups of a substrate, and this requires a well-defined, three-dimensional chiral environment.
There are several strategies to impart chirality using the this compound scaffold:
Atropisomerism: The introduction of very bulky groups at the C8 position (via coupling to the bromide) and potentially at the C1 or C7 positions can lead to hindered rotation around a newly formed C-C single bond, creating stable, axially chiral biaryl ligands. The Larock isoquinoline synthesis is a known method to access axially chiral 3,4-disubstituted isoquinolines. acs.org
Attachment of Chiral Auxiliaries: A chiral group (e.g., a chiral amine or alcohol) can be attached to the isoquinoline core, often via functionalization at the C4 or C8 position. This chiral auxiliary then directs the stereochemical outcome of the catalyzed reaction.
Creation of a Chiral Pocket: As mentioned previously, non-chiral but sterically demanding groups can be positioned to form a rigid chiral pocket around the metal center, as seen in certain Fe(II) oxidation catalysts. nih.govacs.org
The stepwise functionalization capability of this compound is critical for the rational design of such complex chiral environments, allowing for precise control over the placement of the elements that dictate stereoselectivity.
Building Blocks for Functional Materials
The rigid, planar, and electron-deficient nature of the isoquinoline ring makes it an attractive component for functional organic materials, particularly those used in organic electronics. Much like biphenyl (B1667301) or carbazole (B46965) units, the isoquinoline core can be incorporated into conjugated polymers or oligomers to tune their electronic properties, such as HOMO/LUMO energy levels and charge transport characteristics. nbinno.comchemrxiv.org
This compound serves as an ideal monomer or co-monomer for the synthesis of such materials. The two reactive halogen sites allow it to be incorporated into a polymer backbone through iterative cross-coupling reactions, such as Suzuki or Stille polycondensation.
A hypothetical synthetic pathway to a conjugated polymer could involve:
Diboronic Acid Ester Formation: Conversion of this compound into a derivative bearing two boronic ester groups (or other reactive functionalities).
Polymerization: Reacting this difunctional monomer with a dihalogenated comonomer (e.g., dibromobenzene or dibromothiophene) under Suzuki polycondensation conditions.
By carefully choosing the comonomer, chemists can control the band gap and electronic properties of the resulting polymer. The isoquinoline nitrogen atom also provides a site for post-polymerization modification (e.g., quaternization) to further alter the material's properties. The focus of this application is purely on the synthetic pathway to construct the polymer backbone, leveraging the difunctionality of the building block.
Future Research Directions and Unaddressed Challenges in 8 Bromo 4 Iodoisoquinoline Chemistry
Development of Greener and More Sustainable Synthetic Routes
Traditional synthetic methods for isoquinoline (B145761) derivatives often involve harsh conditions, toxic reagents, and significant waste generation. nih.gov A primary challenge for the future is the development of environmentally benign synthetic pathways to 8-bromo-4-iodoisoquinoline and its derivatives. Research in this area should focus on several key principles of green chemistry.
Future synthetic strategies could include:
Metal-Free Catalysis: Eliminating transition-metal catalysts in favor of organic molecules or ionic liquids can reduce environmental impact and contamination of the final products. rsc.org
Energy-Efficient Processes: The use of alternative energy sources like microwave irradiation or ultrasonication can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. rsc.orgresearchgate.net
Benign Solvents: Replacing toxic organic solvents with greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a crucial step towards sustainability. nih.gov
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, such as cascade or domino reactions, minimizes waste. rsc.orgrsc.org
A comparative overview of potential green synthetic approaches is presented below.
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages |
| Catalysis | Heavy metal catalysts (e.g., Palladium, Copper) | Recyclable catalysts, organocatalysts, ionic liquids nih.govrsc.org | Reduced metal contamination, catalyst reusability, lower toxicity. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound rsc.orgresearchgate.net | Faster reactions, lower energy consumption, improved yields. |
| Solvent System | Chlorinated or aromatic solvents | Water, PEG, ethanol | Reduced toxicity, improved safety profile, lower environmental impact. |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot cascade or domino reactions rsc.org | Higher efficiency, reduced waste, less solvent and energy use. |
By focusing on these areas, chemists can develop more sustainable and economically viable methods for the large-scale production of this compound.
Enantioselective Synthesis of Chiral Derivatives
The introduction of chirality into isoquinoline scaffolds is of significant interest, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities. While this compound itself is achiral, its halogen atoms serve as versatile handles for functionalization, which can lead to the creation of chiral centers.
Future research should address the challenge of controlling stereochemistry during the synthesis of derivatives. Key areas of exploration include:
Asymmetric Catalysis: Developing catalytic systems that employ chiral ligands to direct the enantioselective functionalization at or near the isoquinoline core. Palladium-catalyzed reactions, for instance, have been used for the enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones from related precursors. semanticscholar.org
Chiral Auxiliaries: Utilizing chiral auxiliaries that can be temporarily attached to the isoquinoline scaffold to direct a stereoselective reaction at a specific site, and then subsequently removed. This approach has been applied in the asymmetric production of tetrahydroisoquinolines. mdpi.com
Enzymatic Resolutions: Employing enzymes in chemo-enzymatic or fully enzymatic processes to either selectively synthesize one enantiomer or resolve a racemic mixture of a chiral derivative. mdpi.com
The development of robust methods for the enantioselective synthesis of derivatives would significantly broaden the utility of this compound as a starting material for creating complex, stereochemically defined molecules.
Exploration of Novel Reactivity Patterns and Multi-Halogen Cooperativity
The presence of two different halogens on the isoquinoline ring—a bromine atom at the C8 position and a more reactive iodine atom at the C4 position—offers unique opportunities for selective and sequential chemical transformations. A significant unaddressed challenge is to fully understand and exploit the potential cooperative or anticooperative effects of these two halogens.
Future investigations should focus on:
Sequential Cross-Coupling: Systematically exploring the differential reactivity of the C-I and C-Br bonds in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This would allow for the programmed, stepwise introduction of different functional groups at the C4 and C8 positions.
Halogen Bond Interactions: Investigating the role of both the iodine and bromine atoms as halogen bond donors. The interaction of multiple halogen bonds can lead to anticooperativity, where the formation of one halogen bond weakens the potential for others on the same molecule. nih.gov Understanding this effect in this compound could inform its use in crystal engineering and the design of supramolecular assemblies.
Ortho-Functionalization: Exploring reactions that leverage one halogen to direct functionalization at an adjacent position, potentially leading to novel reactivity patterns not observed in monosubstituted isoquinolines.
A deeper understanding of the interplay between the two halogen substituents will unlock new synthetic strategies and allow for the creation of highly complex and diverse molecular architectures from a single, versatile starting material.
Advanced Computational Design of Reactivity and Selectivity
Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, thereby accelerating experimental discovery. Applying advanced computational methods to this compound represents a significant opportunity to rationalize its behavior and design novel reactions.
Future research in this domain should involve:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms and transition states for various transformations. This can help predict the regioselectivity of reactions, explaining why certain positions are more reactive than others, and guide the choice of catalysts and reaction conditions.
Predicting Halogen Bond Strength: Calculating the electrostatic potential on the surface of the iodine and bromine atoms to predict their strength and directionality as halogen bond donors. nih.gov This information is crucial for designing cocrystals and other supramolecular structures.
In Silico Screening of Reaction Conditions: Simulating reactions under various conditions (different catalysts, ligands, solvents) to identify optimal parameters before extensive experimental work is undertaken. This can save significant time and resources.
By integrating computational design with experimental work, researchers can move beyond trial-and-error approaches to a more predictive and efficient exploration of this compound chemistry.
High-Throughput Synthesis and Screening for New Applications
High-throughput synthesis and screening (HTS) technologies have revolutionized the process of drug discovery and materials science by enabling the rapid preparation and evaluation of large libraries of compounds. prlog.org Applying these methodologies to this compound could rapidly uncover new applications.
A key future direction is to develop a high-throughput synthetic platform centered on this molecule. The distinct reactivity of the C-I and C-Br bonds makes it an ideal scaffold for creating diverse chemical libraries.
The workflow for such a platform would involve:
Library Synthesis: Using automated liquid handlers and parallel synthesis reactors to perform a matrix of reactions. For example, a library could be generated by reacting this compound with a set of boronic acids under Suzuki conditions (targeting the C-I bond), followed by a second diversification step with another set of coupling partners (targeting the C-Br bond).
High-Throughput Screening: Screening the resulting library of compounds for desired properties using automated assays. This could include screening for biological activity against specific enzymes or receptors, or for specific material properties like fluorescence or conductivity.
Data Analysis: Using cheminformatics tools to analyze the screening results and identify structure-activity relationships (SAR), which can guide the design of the next generation of compounds.
This approach, focused on synthetic methodology, would transform this compound from a single intermediate into a powerful platform for the discovery of new functional molecules.
Q & A
Q. What are the standard synthetic routes for 8-Bromo-4-iodoisoquinoline, and how do reaction conditions influence yield and purity?
Synthesis typically involves halogenation of isoquinoline precursors. For example:
- Direct halogenation : Sequential bromination and iodination of the isoquinoline core using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled temperatures (0–25°C) .
- Cross-coupling reactions : Suzuki-Miyaura coupling can introduce iodine at the 4-position if a boronic ester precursor is available .
Key factors : Solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometry of halogenating agents critically affect regioselectivity. For instance, excess ICl may lead to over-iodination byproducts . Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How is this compound characterized structurally, and what analytical methods are essential?
- NMR spectroscopy : - and -NMR confirm substitution patterns. For example, deshielded aromatic protons near halogens show distinct splitting (e.g., 8-Br causes downfield shifts of adjacent protons by ~0.3–0.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 337.85 for CHBrIN) .
- X-ray crystallography : Resolves halogen positioning in the crystal lattice, crucial for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL reported for analogous halogenated quinolines) .
- Enzyme inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) using recombinant enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can contradictory biological activity data between this compound and analogs be resolved?
Contradictions often arise from halogen positioning and assay conditions:
- Case study : 8-Bromo-4-chloro-3-iodoquinoline showed 10x higher potency against Leishmania major than 8-Bromo-4-chloroquinoline due to iodine’s van der Waals interactions with the target’s hydrophobic pocket .
- Methodological adjustments :
- Standardize assay parameters (e.g., pH, serum concentration) to minimize variability .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities directly .
Q. What strategies optimize regioselectivity during multi-halogenation of the isoquinoline scaffold?
- Directed ortho-metallation : Use directing groups (e.g., -OMe) to control halogen placement. For example, lithiation at the 8-position followed by quenching with Br or I .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dihalogenation) by shortening reaction time .
- Computational modeling : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding reagent selection (e.g., ICl vs. NIS) .
Q. How do steric and electronic effects of bromine/iodine influence SAR in drug discovery?
- Electronic effects : Iodine’s polarizability enhances π-stacking with aromatic residues in enzyme active sites, improving binding (e.g., 2x higher inhibition of topoisomerase II vs. non-iodinated analogs) .
- Steric effects : Bulky iodine at the 4-position may hinder rotation, stabilizing bioactive conformations. Compare with 4-Bromo-6-fluoroisoquinoline, where fluorine’s small size allows greater flexibility but weaker target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
